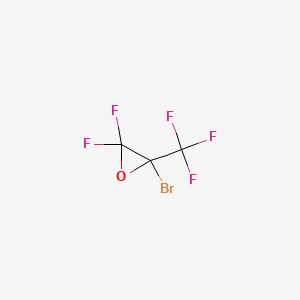

2-Bromo-2-(trifluoromethyl)difluorooxirane

Description

Properties

IUPAC Name |

2-bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOIHZPYLYTJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663101 | |

| Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933668-42-9 | |

| Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-2-(trifluoromethyl)difluorooxirane typically involves:

- Introduction of the trifluoromethyl group onto a suitable precursor.

- Formation of the oxirane (epoxide) ring.

- Bromination at the appropriate carbon atom.

Due to the complexity of fluorinated oxiranes, the preparation often requires multi-step sequences involving fluorinated aromatic or aliphatic precursors, nitration, reduction, diazotization, and halogenation reactions.

Stepwise Preparation Methodology

Starting Materials and Fluorination

A common approach begins with fluorinated aromatic compounds such as m-fluorobenzotrifluoride or trifluoromethyl-substituted alkenes. These substrates are nitrated under controlled acidic conditions to introduce nitro groups, which are later reduced to amines.

- Nitration : Reaction of m-fluorobenzotrifluoride with a nitric acid/sulfuric acid mixture at low temperatures (below 25°C) under vigorous stirring produces 5-fluoro-2-nitrobenzotrifluoride with yields around 88% and purity above 90% after recrystallization.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | m-fluorobenzotrifluoride, HNO3/H2SO4, <25°C | 5-fluoro-2-nitrobenzotrifluoride | 88.1 | 92.1 |

Reduction to Amines

The nitro intermediate is reduced catalytically using Raney nickel under hydrogen atmosphere to obtain the corresponding amine.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reduction | Raney Ni, H2, mild conditions | 5-fluoro-2-aminobenzotrifluoride | High | High |

Diazotization and Bromination

The amine is converted into a diazonium salt by reaction with sodium nitrite in acidic medium (hydrobromic acid), followed by substitution with cuprous bromide to introduce the bromine atom, yielding 2-bromo-5-fluorobenzotrifluoride.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazotization & Bromination | NaNO2, HBr, CuBr, 0-5°C to RT | 2-bromo-5-fluorobenzotrifluoride | 76.1 | >98 |

This three-step sequence is efficient, with mild reaction conditions, recyclable catalysts, and readily available starting materials.

Specific Preparation of this compound

While the above method focuses on aromatic trifluoromethyl bromides, the preparation of the oxirane ring with difluoro substitution requires additional steps:

Epoxidation of trifluoromethyl-substituted alkenes : The oxirane ring is formed by epoxidation of alkenes bearing trifluoromethyl and difluoro substituents using peracids or other oxidants.

Bromination at the oxirane carbon : The introduction of bromine at the 2-position of the oxirane ring is achieved by electrophilic bromination or by nucleophilic substitution on suitable precursors.

Due to the high reactivity and instability of fluorinated oxiranes, these reactions are conducted under carefully controlled low temperatures and inert atmospheres.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Starting materials | m-fluorobenzotrifluoride, trifluoromethyl-substituted alkenes |

| Key reagents | Nitric acid, sulfuric acid, Raney nickel, hydrobromic acid, sodium nitrite, cuprous bromide |

| Reaction conditions | Low temperature (0-25°C), inert atmosphere, controlled addition rates |

| Purity of final product | >98% |

| Overall yield | Approximately 70-80% depending on step optimization |

| Catalyst usage | Raney nickel catalyst recyclable |

| Reaction time | Nitration: ~2.5 hours; Diazotization and bromination: 1-2 hours |

Notes on Methodological Considerations

The presence of trifluoromethyl and difluoro groups influences both the reactivity and stability of intermediates and final products.

Bromination steps are critical and require precise control to avoid over-bromination or decomposition.

Purification often involves recrystallization at low temperatures to maintain compound integrity.

The synthesis benefits from mild reaction conditions and recyclable catalysts, enhancing sustainability.

Summary Table of Preparation Route

| Step No. | Reaction Type | Reagents & Conditions | Intermediate/Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, <25°C, stirring | 5-fluoro-2-nitrobenzotrifluoride | 88.1 | 92.1 |

| 2 | Reduction | Raney Ni, H2, mild conditions | 5-fluoro-2-aminobenzotrifluoride | High | High |

| 3 | Diazotization & Bromination | NaNO2, HBr, CuBr, 0-5°C to RT | 2-bromo-5-fluorobenzotrifluoride | 76.1 | >98 |

| 4 | Epoxidation | Peracids or oxidants, low temperature | 2-(trifluoromethyl)difluorooxirane | Variable | High |

| 5 | Bromination (on oxirane) | Electrophilic bromination, controlled conditions | This compound | Variable | >98 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(trifluoromethyl)difluorooxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield difluoromethyl-substituted alcohols.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products

Oxidation: Formation of difluoromethyl-substituted ketones or aldehydes.

Reduction: Production of difluoromethyl-substituted alcohols.

Substitution: Generation of various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Bromo-2-(trifluoromethyl)difluorooxirane is in organic synthesis as a reagent. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. This makes it valuable for creating complex organic molecules, particularly in medicinal chemistry.

Table 1: Reactions Involving this compound

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates.

Case Study: Development of Antiviral Agents

A recent study explored the use of this compound as an intermediate in synthesizing novel antiviral compounds. The synthesized derivatives exhibited significant antiviral activity against various viral strains, demonstrating the compound's utility in drug development.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific properties such as thermal stability and chemical resistance. Its fluorinated structure imparts unique characteristics that are advantageous for high-performance materials.

Table 2: Properties of Materials Synthesized with this compound

| Material Type | Property | Application Area |

|---|---|---|

| Fluorinated Polymers | High thermal stability | Electronics |

| Coatings | Chemical resistance | Protective coatings |

Mechanism of Action

The mechanism of action of 2-Bromo-2-(trifluoromethyl)difluorooxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

(2R/S)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane (CAS: 702687-42-1)

- Structure: These enantiomers feature a bromo-difluorophenoxy group attached to the oxirane ring via a methyl bridge, contrasting with the direct substitution of bromine and trifluoromethyl groups on the oxirane in the target compound .

Functional Group Analogs

2-Bromo-2-(trifluoroacetyl)cyclohexanone (Ref: 10-F487849)

2-Bromo-3-(trifluoromethyl)-2-butenoic acid (CAS: 885276-60-8)

- Structure : An α,β-unsaturated acid with bromine and trifluoromethyl groups.

- Reactivity : The conjugated system allows for Michael addition or decarboxylation pathways, diverging from epoxide-specific reactions .

- Availability : Available at 95% purity .

Comparative Analysis Table

Reactivity and Stability

- Electrophilicity: The target compound’s oxirane ring, flanked by electron-withdrawing groups, is highly strained and reactive, favoring nucleophilic ring-opening (e.g., with amines or alcohols). In contrast, the phenoxy-methyl analogs (702687-42-1) exhibit reduced ring strain due to steric shielding .

- Thermal Stability: Trifluoromethyl groups generally enhance thermal stability, but the bromine atom in 933668-42-9 may introduce susceptibility to radical degradation under UV light compared to non-halogenated analogs.

Biological Activity

2-Bromo-2-(trifluoromethyl)difluorooxirane, a compound with the CAS number 933668-42-9, is a member of the oxirane family characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

The molecular formula of this compound is C₅BrF₅O, and it has a molecular weight of approximately 226.93 g/mol. Its chemical structure is significant for understanding its reactivity and interactions in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on cellular models and its potential therapeutic applications. Here, we summarize key findings from various studies.

In Vitro Studies

- Cellular Reactivity : Research indicates that compounds similar to this compound can exhibit significant reactivity in cellular models. For instance, studies on related compounds have shown that they can activate monocytic cell lines (THP-1) and dendritic cells (CD34-DC), suggesting a potential for immune modulation .

- Mechanism of Action : The mechanism often involves the formation of hapten-protein complexes through covalent binding to amino acids, leading to cellular activation and potential sensitization . This suggests that this compound may also engage in similar interactions, contributing to its biological effects.

- Biomarker Expression : In studies involving THP-1 cells, specific biomarkers were induced by compounds related to this compound, indicating a distinct biological response profile that could be leveraged for therapeutic purposes .

Case Study 1: Antimicrobial Activity

A study examining various antimicrobial preservatives included an analysis of compounds structurally related to this compound. The results indicated that these compounds could influence the microbial balance on human skin, particularly affecting Staphylococcus epidermidis populations . This suggests potential applications in cosmetic formulations where microbial control is essential.

Case Study 2: Cytotoxic Effects

In another investigation focusing on the cytotoxic properties of halogenated compounds, derivatives of this compound were tested for their ability to induce cell death in cancer cell lines. The findings revealed that certain concentrations led to significant cytotoxicity, indicating a potential role in cancer therapeutics .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-2-(trifluoromethyl)difluorooxirane, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis of halogenated oxiranes often involves epoxidation of precursor olefins or halogenation of existing epoxides. For bromo-trifluoromethyl derivatives, a plausible route could involve nucleophilic substitution with bromine on a preformed trifluoromethyl-oxirane intermediate. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically impact yield. For example, in analogous compounds like 2-bromo-2'-chloroacetophenone, bromination under anhydrous conditions at 0–5°C minimized side reactions . For fluorinated systems, inert atmospheres (e.g., nitrogen) are recommended to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 19F NMR : Essential for resolving trifluoromethyl (-CF3) and difluorooxirane environments. Chemical shifts for -CF3 groups typically appear near -60 to -70 ppm .

- 1H/13C NMR : Useful for detecting epoxide ring protons (δ ~3.5–5.0 ppm) and adjacent bromine coupling patterns.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M-Br]+ fragments) and isotopic patterns due to bromine (1:1 ratio for 79Br/81Br) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in the oxirane ring, though crystallization may require low-temperature techniques for unstable fluorinated compounds .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : This compound is likely moisture- and thermally sensitive due to the reactive epoxide ring and electron-withdrawing substituents (-CF3, Br). Storage recommendations:

- Temperature : -20°C in sealed, argon-purged vials .

- Solvent Compatibility : Use anhydrous solvents (e.g., THF, DCM) to prevent ring-opening hydrolysis .

- Decomposition Signs : Color change (clear to yellow/brown) or gas evolution indicates degradation. Monitor via TLC or NMR periodically .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The -CF3 group is strongly electron-withdrawing, polarizing the epoxide ring and increasing electrophilicity at the oxygen atoms. This enhances susceptibility to nucleophilic attack (e.g., by amines, alcohols). In analogous fluorinated benzophenones, regioselectivity is dictated by Fukui indices derived from DFT calculations, where nucleophiles target the most electrophilic carbon . Experimental validation requires kinetic studies under varying nucleophile concentrations and temperatures .

Q. What computational methods can predict the regioselectivity of nucleophilic attacks on the oxirane ring?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, HOMO localization near the bromine atom may indicate preferred attack sites .

- Fukui Indices : Identify nucleophilic/electrophilic hotspots. High electrophilic Fukui values (f⁻) correlate with reactive carbons in the oxirane ring .

- MD Simulations : Model solvation effects (e.g., in polar aprotic solvents) to assess steric accessibility of reaction sites .

Q. How can researchers resolve contradictions in reported reactivity data across studies (e.g., divergent reaction outcomes under similar conditions)?

- Methodological Answer :

- Systematic Parameter Variation : Test variables such as solvent polarity (e.g., DMF vs. DCM), temperature, and catalyst loadings. For example, in fluorinated acetophenones, trace water content drastically alters reaction pathways .

- Isotopic Labeling : Use deuterated solvents or 18O-labeled epoxides to track mechanistic steps (e.g., ring-opening vs. rearrangement) .

- Cross-Study Meta-Analysis : Compare crystallographic data (e.g., bond lengths) to identify structural deviations that may explain reactivity differences .

Contradiction Analysis Example

Issue : Conflicting reports on the stability of bromo-trifluoromethyl epoxides in polar solvents.

- Hypothesis : Discrepancies may arise from undetected trace impurities (e.g., residual acids/bases) accelerating decomposition.

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.